molecular formula C16H32O B1596374 7-Hexadecanone CAS No. 45206-91-5

7-Hexadecanone

Cat. No. B1596374
CAS RN: 45206-91-5
M. Wt: 240.42 g/mol
InChI Key: XMIMKDVDMTZIIW-UHFFFAOYSA-N
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Description

7-Hexadecanone is an organic compound with the chemical formula C16H32O . It appears as a colorless liquid .


Synthesis Analysis

7-Hexadecanone can be prepared by an oxidation-reduction reaction. A common method is to react 1-hexadecene with oxygen over a catalyst .


Molecular Structure Analysis

The molecular structure of 7-Hexadecanone contains a total of 48 bonds, including 16 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) .


Chemical Reactions Analysis

The synthesis of 7-Hexadecanone involves an oxidation-reduction reaction. Specifically, 1-hexadecene reacts with oxygen over a catalyst to produce 7-Hexadecanone .


Physical And Chemical Properties Analysis

7-Hexadecanone has a density of approximately 0.8±0.1 g/cm³, a boiling point of 307.8±10.0 °C at 760 mmHg, and a flash point of 83.6±14.6 °C . It also has a molar refractivity of 76.2±0.3 cm³ . The compound is easily soluble in organic solvents such as ethers and alcohols, but it is insoluble in water .

Scientific Research Applications

Bacterial Utilization of n-Hexadecane

Research by Meng et al. (2017) explores how bacteria can use n-hexadecane, a compound similar to 7-hexadecanone, as a carbon source. They studied the chemotaxis of Pseudomonas synxantha LSH-7′ towards n-hexadecane and its conversion into metabolic intermediates before cellular uptake. This research provides insights into the biological processing of hydrocarbons by bacteria, potentially useful in environmental bioremediation.

Synthesis from Aleuritic Acid

Mathur and Bhattacharyya (1965) focused on synthesizing cyclohexadecenone and cyclohexadecanone from aleuritic acid. Their work, detailed in "Macrocyclic musk compounds", demonstrates the chemical transformation of natural products into complex musk compounds, which has implications for fragrance and flavor industries.

Potential Cytotoxic Activity

A study by Fajriah et al. (2017) investigated the chemical constituents of n-hexane fraction from Myristica fatua Houtt leaves, which includes hexadecanoic acid, a compound related to 7-hexadecanone. They explored its cytotoxic activities against breast cancer MCF-7 cell lines, indicating potential applications in cancer research.

Evaporation Reduction in Reservoirs

Research on the use of hexadecanol, chemically related to 7-hexadecanone, as a means to reduce evaporation from reservoirs was explored by Chang et al. (1959) and Timblin et al. (1962). Their work demonstrates the potential of long-chain alcohols for conserving water in arid regions.

Hypocholesterolemic Activity of Related Ketones

In the realm of medicinal chemistry, Wyrick et al. (1976) investigated the hypocholesterolemic activity of long-chain ketones similar to 7-hexadecanone. Their findings suggest potential therapeutic applications in managing cholesterol levels.

properties

IUPAC Name

hexadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIMKDVDMTZIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196433
Record name Hexadecan-7-one
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Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hexadecanone

CAS RN

45206-91-5
Record name 7-Hexadecanone
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Record name Hexadecan-7-one
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Record name 7-Hexadecanone
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Record name Hexadecan-7-one
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Record name Hexadecan-7-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Zinbo, RK Jensen, S Korcek - Analytical Letters, 1977 - Taylor & Francis
Gas chromatography has been utilized for analysis of a series of compounds related to n-hexadecane autoxidation. Several stationary phases have been tested and Silar-10C has been …
Number of citations: 11 www.tandfonline.com
TJ Wallace, RJ Gritter - Tetrahedron, 1963 - Elsevier
… tantalum-wire spiral column to give 7.41 g 7-hexadecanone (bp 82” at 0.10 mm, n? 1 m4432, … of the product (ymtix 5.85 ,u) was similar to that of an authentic sample of 7-hexadecanone. …
Number of citations: 47 www.sciencedirect.com
RA Hites, K Biemann - Journal of the American Chemical Society, 1972 - ACS Publications
The complex mixtures resulting from pyrolysis of carboxylic acid salts have been analyzed bycombined gas chromatography-mass spectrometry with the following results. Pyrolysis of …
Number of citations: 97 pubs.acs.org
N RABJOHN, LV Phillips, RJ DeFeo - The Journal of Organic …, 1959 - ACS Publications
… -7-hexadecanone … -7-hexadecanone with sodium borohydride. The method of Chaikin and Brown19 was followed. To a solution of 50 g. (0.13 mol.) of 9-pentyl-9-hexyl-7-hexadecanone …
Number of citations: 18 pubs.acs.org
YMA Yamada, Y Uozumi - Organic Letters, 2006 - ACS Publications
… The dehydrative α-alkylation was found to proceed with nano-Pd−V 3 to provide 59% yield of the desired product 7-hexadecanone (6a) (entry 1). In a control experiment, it was …
Number of citations: 175 pubs.acs.org
RN McDONALD… - The Journal of Organic …, 1959 - ACS Publications
… -7-hexadecanone … -7-hexadecanone with sodium borohydride. The method of Chaikin and Brown19 was followed. To a solution of 50 g. (0.13 mol.) of 9-pentyl-9-hexyl-7-hexadecanone …
Number of citations: 89 pubs.acs.org
YMA Yamada, Y Uozumi - Tetrahedron, 2007 - Elsevier
… The dehydrative α-alkylation was found to proceed with nano-Pd-V 3 to provide 59% yield of the desired product 7-hexadecanone (6a) (entry 1). In a control experiment, it was …
Number of citations: 92 www.sciencedirect.com
FC Whitmore, JN Cosby, WS Sloatman… - Journal of the …, 1942 - ACS Publications
Whereas the first paper covered only isoparaf-fins, this paper reports on a variety of mixed type compounds. In this group of compounds the paraffin chain remains constant, but different …
Number of citations: 17 pubs.acs.org
C Carvi, TA Abdalrhman, M Ezeldin, AM Masaad… - 2016 - academia.edu
Carawey is biennial plant. It is a widely used and incredibly useful plant. The seeds are used for culinary purposes and medicinal treatment. It’s seeds oil was extracted by cold …
Number of citations: 0 www.academia.edu
M Takeuchi, S Kishino, SB Park, N Kitamura… - Journal of Molecular …, 2015 - Elsevier
… In addition, KetoA methyl ester and 7-hexadecanone were hydrogenated to HYA methyl ester and 7-hexadecanol, respectively (Table 2). … 7-Hexadecanone 332 …
Number of citations: 13 www.sciencedirect.com

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